Ethyl 2-(4-formylphenyl)acetate
Overview
Description
Ethyl 2-(4-formylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of phenylacetic acid and contains a formyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-formylphenylacetic acid with ethanol in the presence of an acid catalyst. Another method includes the reduction of 4-formylphenyl acetate using sodium borohydride in ethanol at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Amines in the presence of a base catalyst.
Major Products Formed
Oxidation: 4-carboxyphenylacetic acid.
Reduction: 4-hydroxyphenylacetic acid.
Substitution: N-ethyl-2-(4-formylphenyl)acetamide.
Scientific Research Applications
Ethyl 2-(4-formylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formylphenyl)acetate involves its reactivity as an ester and formyl compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Ethyl 2-(4-formylphenyl)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a formyl group on the phenyl ring.
Ethyl 2-(4-carboxyphenyl)acetate: Contains a carboxyl group instead of a formyl group on the phenyl ring
These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-(4-formylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOHSYWTLEMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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